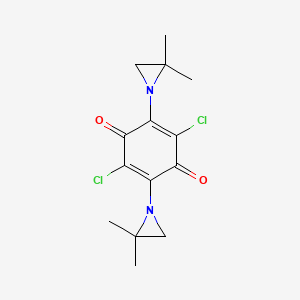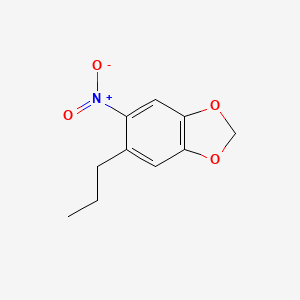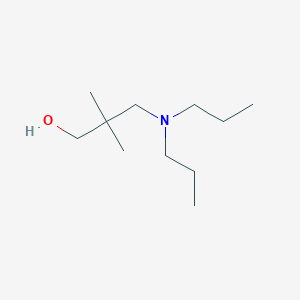
2,5-Dichloro-3,6-bis(2,2-dimethylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- is a complex organic compound with the molecular formula C12H14Cl2N2O2 It is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two aziridinyl groups attached to the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichloro-1,4-benzoquinone.
Aziridination: The 2,5-dichloro-1,4-benzoquinone undergoes aziridination with 2,2-dimethylaziridine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale aziridination reactions with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- involves its interaction with biological molecules. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A simpler derivative of benzoquinone with two chlorine atoms.
2,6-Di-tert-butyl-1,4-benzoquinone: A benzoquinone derivative with tert-butyl groups.
2,5-Dihydroxy-1,4-benzoquinone: A hydroquinone derivative with hydroxyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- is unique due to the presence of aziridinyl groups, which impart distinct chemical reactivity and potential biological activities compared to other benzoquinone derivatives.
Propriétés
Numéro CAS |
57998-64-8 |
|---|---|
Formule moléculaire |
C14H16Cl2N2O2 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2,5-dichloro-3,6-bis(2,2-dimethylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-13(2)5-17(13)9-7(15)12(20)10(8(16)11(9)19)18-6-14(18,3)4/h5-6H2,1-4H3 |
Clé InChI |
SWRRPNWUZYUOQO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN1C2=C(C(=O)C(=C(C2=O)Cl)N3CC3(C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)









![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
